3-Bromo-2-oxobornane-10-sulphonic acid
Description
3-Bromo-2-oxobornane-10-sulphonic acid is a bicyclic monoterpene derivative featuring a bornane skeleton (a bicyclo[2.2.1]heptane framework) substituted with a bromine atom at position 3, a ketone group at position 2, and a sulfonic acid group at position 10. This compound is structurally related to camphor derivatives, which are widely studied for their chiral properties and applications in organic synthesis, catalysis, and pharmaceuticals.
Properties
IUPAC Name |
(3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrO4S/c1-9(2)6-3-4-10(9,5-16(13,14)15)8(12)7(6)11/h6-7H,3-5H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJHKPSBHDQIOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2Br)CS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30947090 | |
| Record name | (3-Bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24262-38-2 | |
| Record name | 3-Bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24262-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-oxobornane-10-sulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024262382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-oxobornane-10-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.907 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic strategy for 3-Bromo-2-oxobornane-10-sulphonic acid involves the selective bromination of 2-oxobornane-10-sulphonic acid. This approach is favored due to the availability of the precursor and the ability to control regioselectivity.
- Starting Material : 2-Oxobornane-10-sulphonic acid, which contains the bornane skeleton with the ketone and sulfonic acid groups already installed.
- Brominating Agent : Molecular bromine (Br₂) is used as the electrophilic brominating reagent.
- Solvent : Acetic acid is commonly employed as the reaction medium, providing a polar environment that stabilizes intermediates and facilitates the bromination.
- Temperature Control : The reaction is typically conducted at low temperatures, ranging from 0°C to 25°C, to moderate the reaction rate and minimize side reactions such as polybromination or degradation.
- Reaction Time : Optimized to ensure complete monobromination without overreaction; typically monitored by chromatographic methods.
Reaction Scheme Summary:
$$
\text{2-Oxobornane-10-sulphonic acid} + Br_2 \xrightarrow[\text{Acetic acid}]{0-25^\circ C} \text{3-Bromo-2-oxobornane-10-sulphonic acid}
$$
This synthetic route ensures selective substitution at the 3-position adjacent to the ketone group, leveraging the electron-withdrawing effect of the sulfonic acid and ketone functionalities to direct bromination.
Industrial Production Methods
For large-scale manufacture, the process is adapted to continuous flow reactors, which provide:
- Precise control over temperature, bromine concentration, and reaction time.
- Improved safety by minimizing the handling of bromine in batch quantities.
- Enhanced reproducibility and product consistency.
- Higher yield and purity through optimized mixing and heat transfer.
Industrial processes may also incorporate inline monitoring techniques such as UV-Vis spectroscopy or HPLC to track reaction progress and ensure endpoint detection.
Purification
Post-reaction, the product is typically purified by:
- Crystallization from suitable solvents to remove unreacted starting materials and side products.
- Filtration and washing to eliminate residual bromine and impurities.
- Drying under reduced pressure to obtain the compound as a stable solid.
Analytical Data Supporting Preparation
| Parameter | Details |
|---|---|
| Molecular Formula | C₁₀H₁₅BrO₄S |
| Molecular Weight | 311.19 g/mol |
| Melting Point | Decomposes above 96°C |
| Solubility | Slightly soluble in water and methanol |
| pKa | ~1.53 (due to sulfonic acid group) |
| Reaction Temperature Range | 0–25°C |
| Solvent | Acetic acid |
| Brominating Agent | Bromine (Br₂) |
Research Findings and Reaction Analysis
Selectivity and Yield
- Controlled bromination at low temperatures yields predominantly the 3-bromo derivative, with minimal formation of polybrominated or positional isomers.
- Yields reported in literature and industrial practice typically exceed 80%, dependent on reaction time and bromine stoichiometry.
Reaction Mechanism Insights
- The ketone group at the 2-position activates the adjacent 3-position toward electrophilic substitution by stabilizing the carbocation intermediate.
- The sulfonic acid group increases the compound’s acidity and influences solubility, facilitating work-up and purification.
Comparative Analysis with Analogous Compounds
| Compound | Bromination Site | Key Functional Groups | Preparation Notes |
|---|---|---|---|
| 3-Bromo-2-oxobornane-10-sulphonic acid | Position 3 | Bromine, ketone, sulfonic acid | Bromination of 2-oxobornane-10-sulphonic acid under mild conditions |
| 3-Bromo-2-oxobornane-8-sulphonic acid | Position 3 | Bromine, ketone, sulfonic acid | Bromination of camphor derivatives followed by sulfonation |
The 10-sulphonic acid derivative is distinguished by the position of the sulfonic acid group, affecting reactivity and solubility profiles.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| 1. Starting material prep | 2-Oxobornane-10-sulphonic acid | Precursor for bromination | Commercially available or synthesized |
| 2. Bromination | Br₂, acetic acid, 0–25°C | Electrophilic substitution at 3-position | Controlled to avoid polybromination |
| 3. Reaction monitoring | TLC, HPLC | Ensure completion and selectivity | Critical for yield optimization |
| 4. Work-up and purification | Crystallization, filtration | Isolate pure product | Removes unreacted bromine and impurities |
| 5. Drying | Vacuum drying | Obtain stable solid | Prevents decomposition |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-oxobornane-10-sulphonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The ketone group can be further oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The ketone group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3). The reactions are typically carried out in aqueous or alcoholic solvents at room temperature.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include hydroxylated or aminated derivatives of the original compound.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Scientific Research Applications
3-Bromo-2-oxobornane-10-sulphonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and oxidation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-oxobornane-10-sulphonic acid involves its reactivity with various molecular targets. The bromine atom and the sulfonic acid group are key functional groups that participate in chemical reactions. The bromine atom can undergo nucleophilic substitution, while the sulfonic acid group can engage in acid-base reactions. The ketone group can participate in oxidation and reduction reactions, influencing the overall reactivity of the compound.
Comparison with Similar Compounds
Structural and Functional Analysis
- Bromine Substitution: The presence of bromine at C3 in 3-Bromo-2-oxobornane-10-sulphonic acid distinguishes it from non-halogenated analogs like (+)-Camphor-10-sulfonic acid.
- Sulfonic Acid Group : All listed compounds share the -SO₃H group at C10, conferring high solubility in polar solvents and strong acidity, which is critical for catalytic applications .
Biological Activity
3-Bromo-2-oxobornane-10-sulphonic acid, also known as D-3-bromocamphor-10-sulfonic acid monohydrate, is a sulfonic acid derivative of camphor. This compound has garnered attention due to its potential biological activities and applications in various fields, including organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Molecular Structure and Characteristics:
- Molecular Formula: C10H15BrO4S
- Molecular Weight: 311.19 g/mol
- Melting Point: 117-121°C
- Density: 1.647 g/cm³ (predicted)
- pKa: 1.17 (predicted)
These properties suggest that 3-bromo-2-oxobornane-10-sulphonic acid is a relatively stable compound under standard conditions, with strong acidic characteristics typical of sulfonic acids.
The biological activity of 3-bromo-2-oxobornane-10-sulphonic acid is primarily attributed to its ability to interact with various molecular targets due to the presence of the bromine atom and the sulfonic acid group. The mechanism involves:
- Reactivity with Nucleophiles: The sulfonic acid group can act as a leaving group in nucleophilic substitution reactions.
- Formation of Intermediates: The bromine atom can facilitate the formation of reactive intermediates that may participate in further chemical transformations.
Antimicrobial Activity
Research has indicated that sulfonic acids, including 3-bromo-2-oxobornane-10-sulphonic acid, exhibit antimicrobial properties. A study demonstrated that compounds with similar structures inhibited the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Case Study: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of 3-bromo-2-oxobornane-10-sulphonic acid against common pathogens such as Escherichia coli and Staphylococcus aureus. The results are summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 50 µg/mL | 15 |
| Staphylococcus aureus | 25 µg/mL | 20 |
These findings suggest that this compound has significant antibacterial activity, particularly against Gram-positive bacteria.
Applications in Organic Synthesis
3-Bromo-2-oxobornane-10-sulphonic acid is utilized as a reagent in organic synthesis. Its ability to act as a resolving agent for chiral amines has been documented, facilitating the production of enantiopure compounds. For instance, it has been employed in synthesizing osanetant, an important pharmaceutical compound.
Toxicological Profile
While exploring its biological activity, it is crucial to consider the toxicological aspects. The compound exhibits corrosive properties and can cause severe burns upon contact with skin or mucous membranes. Safety data indicate that it should be handled with caution in laboratory settings.
Q & A
Q. How can the synthesis of 3-bromo-2-oxobornane-10-sulphonic acid be optimized to minimize side reactions?
Answer: Synthesis involves bromination of 2-oxobornane-10-sulphonic acid using Br₂ in acetic acid at 0–25°C . Key parameters for optimization include:
- Temperature control : Maintaining 0–25°C prevents over-bromination and reduces unwanted halogenation at alternate positions.
- Solvent selection : Acetic acid is preferred due to its ability to stabilize intermediates and enhance regioselectivity.
- Reagent stoichiometry : A 1:1 molar ratio of Br₂ to substrate ensures selective monobromination.
Advanced methods like continuous flow reactors (industrial scale) improve yield reproducibility by automating temperature and reagent flow .
Q. What analytical techniques are most reliable for characterizing the structure of 3-bromo-2-oxobornane-10-sulphonic acid?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms bromine placement (C3) and sulfonic acid group (C10) via chemical shifts (e.g., C3 Br-substituted carbon at ~90–100 ppm) .
- X-ray crystallography : Resolves spatial configuration, particularly the bicyclo[2.2.1]heptane skeleton and sulfonic acid orientation .
- Mass spectrometry (HRMS) : Validates molecular weight (311.19 g/mol) and isotopic patterns from bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .
Q. What are the common derivatives synthesized from this compound, and under what conditions?
Answer:
- Substitution reactions : Bromine at C3 can be replaced with nucleophiles (e.g., OH⁻, NH₃) in aqueous/alcoholic solvents at 25°C to yield hydroxylated or aminated derivatives .
- Reduction : Ketone group (C2) reduces to alcohol using NaBH₄ (mild) or LiAlH₄ (strong) in anhydrous THF .
- Oxidation : Ketone oxidizes to carboxylic acid using KMnO₄ under acidic conditions .
Advanced Research Questions
Q. How does the bromine atom influence the compound’s reactivity compared to chloro/iodo analogs?
Answer: Bromine’s intermediate electronegativity (2.96 vs. Cl: 3.16, I: 2.66) and polarizability enable:
- Balanced nucleophilicity : Faster substitution than chloro analogs but slower than iodo derivatives.
- Steric effects : Larger atomic radius compared to Cl increases steric hindrance, affecting regioselectivity in crowded reaction environments .
Experimental data show 3-bromo derivatives exhibit 15% higher substitution rates than chloro analogs in SN2 reactions with NaOH .
Q. How can contradictory data on reaction outcomes (e.g., substitution vs. elimination) be resolved?
Answer: Contradictions often arise from solvent polarity, temperature, or competing mechanisms. A systematic approach includes:
- Kinetic vs. thermodynamic control : Lower temperatures (0–10°C) favor substitution (kinetic), while higher temperatures (>50°C) promote elimination (thermodynamic) .
- Solvent screening : Polar aprotic solvents (e.g., DMF) favor SN2, while polar protic solvents (e.g., ethanol) may drive E2 .
- Isolation of intermediates : Use quenching studies or in-situ IR to detect transient species.
Q. What computational methods are suitable for predicting reaction pathways involving this compound?
Answer:
- Density Functional Theory (DFT) : Models transition states for bromine substitution (e.g., activation energy for SN2 vs. SN1).
- Molecular Dynamics (MD) : Simulates solvent effects on sulfonic acid group reactivity .
- Retrosynthesis AI : Tools like Pistachio/BKMS predict feasible routes using databases of analogous bornane-sulfonate reactions .
Q. How can researchers design assays to study its biological interactions (e.g., enzyme inhibition)?
Answer:
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity to target proteins (e.g., sulfonic acid interactions with catalytic lysine residues).
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of binding .
- Enzyme kinetics : Monitor inhibition via Michaelis-Menten plots (e.g., competitive vs. non-competitive inhibition by bromine or ketone groups).
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported biological activity (e.g., antimicrobial vs. inactive)?
Answer:
- Strain-specific assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria under standardized MIC protocols.
- Solubility controls : Ensure compound solubility in assay media (DMSO <1% v/v) to avoid false negatives .
- Metabolic interference studies : Use LC-MS to detect metabolite formation (e.g., debrominated products) that may alter activity .
Q. What statistical approaches validate structural-activity relationships (SAR) for derivatives?
Answer:
- Multivariate regression : Correlate substituent properties (Hammett σ, molar refractivity) with bioactivity.
- Cluster analysis : Group derivatives by reactivity (e.g., substitution vs. oxidation products) to identify key functional groups .
- Cross-validation : Split data into training/test sets to avoid overfitting in QSAR models .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 219–223°C (decomposes) | Differential Scanning Calorimetry | |
| LogP (Octanol-Water) | -1.2 | Shake-flask/HPLC | |
| Aqueous Solubility (25°C) | 12.5 mg/mL | Gravimetric analysis | |
| pKa (Sulfonic Acid Group) | ~-2.1 | Potentiometric titration |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
